molecular formula C10H15N B1295359 4-Isopropylbenzylamine CAS No. 4395-73-7

4-Isopropylbenzylamine

Cat. No. B1295359
CAS RN: 4395-73-7
M. Wt: 149.23 g/mol
InChI Key: YQSHYGCCYVPRDI-UHFFFAOYSA-N
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Description

4-Isopropylbenzylamine is a chemical compound that is structurally related to benzylamine with an isopropyl group attached to the benzene ring. It is a derivative of benzylamine, which is an organic compound containing a benzene ring attached to an amine group. The presence of the isopropyl group may influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of compounds related to 4-isopropylbenzylamine involves various strategies, including asymmetric synthesis and multi-component reactions. For instance, the asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor through ω-transaminase-catalyzed amino group transfer is a notable method . Additionally, the synthesis of oligomers from trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, which is structurally related to 4-isopropylbenzylamine, involves cyclization and rearrangement reactions catalyzed by Sn(OTf)2 . Furthermore, the practical large-scale synthesis of 3,4-isopropylidenedioxypyrrolidine hydrotosylate demonstrates an innovative debenzylation procedure that could be relevant to the synthesis of 4-isopropylbenzylamine derivatives .

Molecular Structure Analysis

The molecular structure of 4-isopropylbenzylamine and its derivatives is characterized by the presence of an isopropyl group on the benzene ring, which can influence the molecule's conformation and reactivity. The synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine showcases the steric effects of isopropyl groups, which protect the heteroatom against electrophilic attack, a concept that may be applicable to the structural analysis of 4-isopropylbenzylamine . X-ray crystallography has been used to characterize the structure of related compounds, such as 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones, which could provide insights into the conformational preferences of 4-isopropylbenzylamine .

Chemical Reactions Analysis

4-Isopropylbenzylamine and its analogs participate in various chemical reactions. The synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines involves cyclization and nucleophilic substitution reactions . The asymmetric synthesis of β-isopropyltyrosines includes Michael addition, azidation, hydrogenolysis, and demethylation reactions, which could be relevant to the chemical transformations of 4-isopropylbenzylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-isopropylbenzylamine are influenced by the isopropyl group attached to the benzene ring. The volatility of the ketone product from the reductive amination of carbonyl compounds using isopropylamine suggests that derivatives of 4-isopropylbenzylamine may also exhibit significant volatility . The synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a weak nucleophilic base, indicates that the steric hindrance provided by isopropyl groups can affect the nucleophilicity and basicity of related compounds . The oligomer synthesis from trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one and the resulting ordered structures observed in NMR spectra suggest that 4-isopropylbenzylamine derivatives may also form specific conformations due to intramolecular interactions .

Scientific Research Applications

1. Catalysis in Chemical Synthesis

  • A study by Arnold et al. (2008) discusses novel derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, which have applications as catalysts in amide formation between carboxylic acids and amines. This catalyst shows improved reactivity and is effective under ambient conditions, useful in green chemistry applications (Arnold, Batsanov, Davies, & Whiting, 2008).

2. Synthesis of Unnatural Amino Acids

  • Park, Dong, and Shin (2013) developed a method using isopropylamine as an amino donor in ω-transaminase-catalyzed reactions. This technique allows for the asymmetric synthesis of unnatural amino acids, which has potential in various biochemical and pharmaceutical applications (Park, Dong, & Shin, 2013).

3. Proteomics Research

4. Enzyme Inhibition Studies

  • Vullo et al. (2004) explored the inhibition of mitochondrial isozyme carbonic anhydrase V with aromatic and heterocyclic sulfonamides, including isopropylamine derivatives. Such studies contribute to understanding enzyme mechanisms and developing new therapeutic agents for conditions like obesity (Vullo, Franchi, Gallori, Antel, Scozzafava, & Supuran, 2004).

5. Analytical Chemistry and Biomarker Research

  • Sabbioni et al. (2012) synthesized amino acid adducts of 4,4'-methylenediphenyl diisocyanate, demonstrating methods for creating standards for biomarker analysis. These methods are crucial for monitoring exposure to chemicals and understanding their impact on human health (Sabbioni, Dongari, Schneider, & Kumar, 2012).

Safety And Hazards

4-Isopropylbenzylamine can cause skin and eye irritation and may cause respiratory irritation. It is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(4-propan-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSHYGCCYVPRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195997
Record name Benzylamine, p-isopropyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylbenzylamine

CAS RN

4395-73-7
Record name Benzylamine, p-isopropyl-
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Record name 4395-73-7
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Record name Benzylamine, p-isopropyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isopropylbenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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